molecular formula C17H15N3O2S B395096 1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE CAS No. 380346-72-5

1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE

Cat. No.: B395096
CAS No.: 380346-72-5
M. Wt: 325.4g/mol
InChI Key: BIKCDGXDJQHGRS-UHFFFAOYSA-N
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Description

1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a thioxo group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE typically involves multiple steps:

Industrial Production Methods: This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the carbonyl group to a secondary alcohol.

    Substitution: The methoxy group and the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • Apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone)

Uniqueness: 1-{4-[3-(4-METHOXYPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-4-YL]PHENYL}ETHAN-1-ONE stands out due to its unique combination of a methoxyphenyl group, a thioxo group, and a triazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

380346-72-5

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4g/mol

IUPAC Name

1-[4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone

InChI

InChI=1S/C17H15N3O2S/c1-11(21)12-3-7-14(8-4-12)20-16(18-19-17(20)23)13-5-9-15(22-2)10-6-13/h3-10H,1-2H3,(H,19,23)

InChI Key

BIKCDGXDJQHGRS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=NN=C2S)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC

Origin of Product

United States

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